molecular formula C28H29N3O7S B11455783 Ethyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11455783
M. Wt: 551.6 g/mol
InChI Key: AZOUQNDFQHQXRC-UHFFFAOYSA-N
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Description

Ethyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as ester, urea, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps. One common route includes the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 4-nitrophenyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then reacted with ethyl 4-hydroxybenzoate under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and solvents to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions including:

    Oxidation: The aromatic rings and methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide or other strong bases for ester hydrolysis.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of carboxylate salts or alcohols.

Scientific Research Applications

Ethyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its complex structure and multiple functional groups.

    Material Science: Possible applications in the development of new materials with unique electronic or optical properties.

    Biological Studies: Used as a probe to study various biochemical pathways and interactions.

Mechanism of Action

The mechanism of action of Ethyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is not well-documented. its structure suggests that it could interact with various molecular targets through hydrogen bonding, π-π interactions, and other non-covalent interactions. The presence of the nitro group and the thiourea moiety may also allow it to participate in redox reactions and form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-({6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to the presence of the nitro group, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents on the phenyl ring.

Properties

Molecular Formula

C28H29N3O7S

Molecular Weight

551.6 g/mol

IUPAC Name

ethyl 4-[[6,7-dimethoxy-2-[(4-nitrophenyl)carbamothioyl]-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C28H29N3O7S/c1-4-37-27(32)18-5-11-22(12-6-18)38-17-24-23-16-26(36-3)25(35-2)15-19(23)13-14-30(24)28(39)29-20-7-9-21(10-8-20)31(33)34/h5-12,15-16,24H,4,13-14,17H2,1-3H3,(H,29,39)

InChI Key

AZOUQNDFQHQXRC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=CC=C(C=C4)[N+](=O)[O-])OC)OC

Origin of Product

United States

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